

MS9427: A Dual-Acting EGFR Degradar Leveraging the Autophagy-Lysosome Pathway

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Compound of Interest

Compound Name: MS9427

Cat. No.: B15615154

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A novel proteolysis-targeting chimera (PROTAC), designated **MS9427**, has been identified as a potent and selective degrader of mutant epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). Uniquely, **MS9427** orchestrates the degradation of its target protein through both the well-established ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway, offering a dual mechanism of action that holds significant promise for therapeutic development. This technical guide provides an in-depth overview of **MS9427**'s mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative metrics that define the binding affinity, degradation efficacy, and anti-proliferative activity of **MS9427**.

Target	Binding Affinity (Kd)
Wild-Type EGFR (EGFR WT)	7.1 nM[1][2][3]
Mutant EGFR (L858R)	4.3 nM[1][2][3]

Table 1: Binding Affinity of **MS9427** to Wild-Type and Mutant EGFR. This table illustrates the high-affinity binding of **MS9427** to both wild-type and a common mutant form of EGFR.

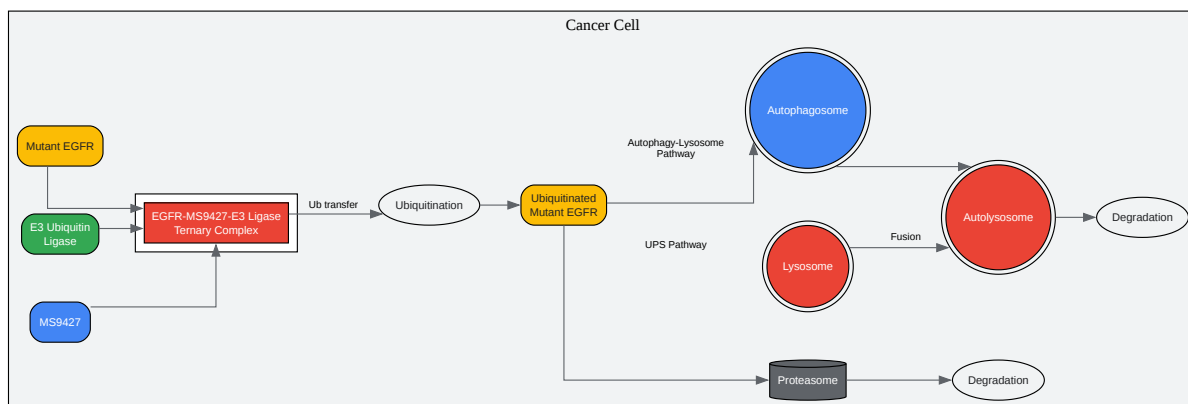
Cell Line	Parameter	Value
HCC-827 (NSCLC)	GI50 (50% Growth Inhibition)	$0.87 \pm 0.27 \mu\text{M}$ [1]
HCC-827 (NSCLC)	DC50 (50% Degradation of EGFR ^{Del19})	$82 \pm 73 \text{ nM}$ [1]

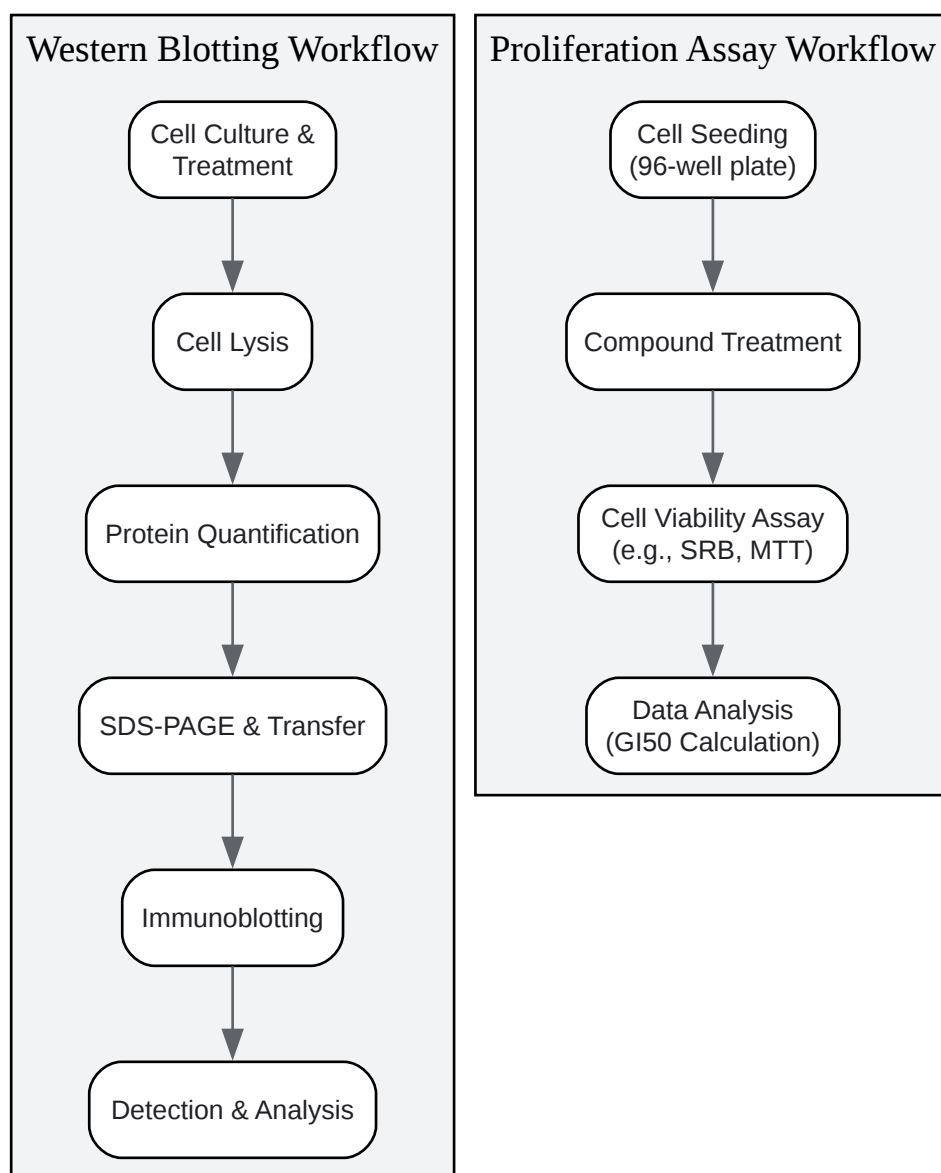
Table 2: Anti-Proliferative and Degradation Activity of **MS9427**. This table highlights the potent anti-proliferative effects of **MS9427** on NSCLC cells and its high efficiency in degrading mutant EGFR.

Core Signaling Pathway and Mechanism of Action

MS9427 is a heterobifunctional molecule designed to simultaneously bind to both the target protein (mutant EGFR) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein. While ubiquitinated proteins are typically marked for degradation by the proteasome, studies have revealed that **MS9427** also engages the autophagy-lysosome pathway for the clearance of mutant EGFR. This dual-degradation strategy may offer a more robust and sustained reduction of the oncoprotein, potentially mitigating resistance mechanisms.

The involvement of the autophagy-lysosome pathway was confirmed through mechanistic studies employing pathway-specific inhibitors. Pre-treatment of cancer cells with the autophagy/lysosome inhibitor Bafilomycin A1 (BoA1) was shown to rescue the degradation of EGFR induced by **MS9427**, indicating that this pathway plays a crucial role in its mechanism of action.[\[4\]](#)[\[5\]](#)





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